![molecular formula C17H19N5O2S B2684941 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105239-50-6](/img/structure/B2684941.png)
2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
The compound “2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a methoxyphenyl group, an isopropyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound may have a planar structure, while the various functional groups could introduce steric hindrance, affecting the overall shape of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could make the compound soluble in polar solvents .
Scientific Research Applications
Synthesis and Characterization of Derivatives
Novel Pyrazolo[1, 5-C]Pyrimidine C-Nucleoside : Research on the synthesis of novel pyrazolo[1, 5-c]pyrimidine C-nucleosides has contributed to understanding nucleoside analogs' conformational analysis and their potential applications in medicinal chemistry. Such compounds show preferences for specific rotamers in solution, indicative of their structural versatility and potential for targeted drug design (Prhavc et al., 1999).
Antimicrobial Activities of Thiazole Derivatives : The synthesis of novel thiazole derivatives incorporating pyrazole moiety has demonstrated significant antimicrobial activities. These compounds, which share structural similarities with the queried compound, were tested against a range of bacterial and fungal strains, showcasing the potential of such structures in developing new antimicrobial agents (Saravanan et al., 2010).
Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized for their solid-state structures and evaluated for their antioxidant activities, revealing the potential of pyrazole-acetamide based compounds in contributing to the understanding of metal coordination chemistry and its relevance to biological activities (Chkirate et al., 2019).
Synthesis of Nitrogen and Sulfur Compounds : Research into the synthesis of compounds incorporating pyrazolo, pyrimidino, and thiozolo structures has broadened the scope of heterocyclic chemistry. These studies contribute to the development of new compounds with potential applications in pharmaceuticals and material science (Soleiman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10(2)15-11-8-19-22(12-6-4-5-7-13(12)24-3)16(11)17(21-20-15)25-9-14(18)23/h4-8,10H,9H2,1-3H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXSWNRSJKSPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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